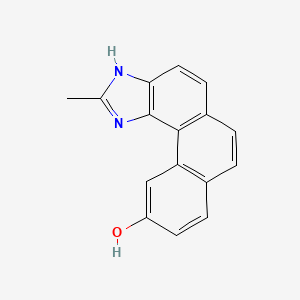
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol is a heterocyclic compound that belongs to the class of imidazoles. Imidazoles are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a phenanthrene ring fused with an imidazole ring, and a hydroxyl group at the 10th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol typically involves the cyclization of amido-nitriles. One of the reported methods includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidazole ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenanthrene and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, ketones, aldehydes, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mécanisme D'action
The mechanism of action of 2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and imidazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3H-Phenanthro-(3,4-d)imidazol-10-ol, 2-ethyl-: A similar compound with an ethyl group instead of a methyl group.
Other substituted imidazoles: Various imidazole derivatives with different substituents on the phenanthrene and imidazole rings.
Uniqueness
2-Methyl-3H-phenanthro-(3,4-d)imidazol-10-ol is unique due to its specific substitution pattern and the presence of a hydroxyl group at the 10th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
98033-26-2 |
|---|---|
Formule moléculaire |
C16H12N2O |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
2-methyl-3H-naphtho[1,2-e]benzimidazol-10-ol |
InChI |
InChI=1S/C16H12N2O/c1-9-17-14-7-5-11-3-2-10-4-6-12(19)8-13(10)15(11)16(14)18-9/h2-8,19H,1H3,(H,17,18) |
Clé InChI |
ITGZYPQCNIMBRB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=CC3=C2C4=C(C=C3)C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



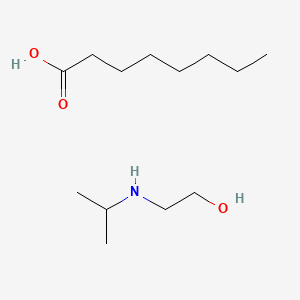
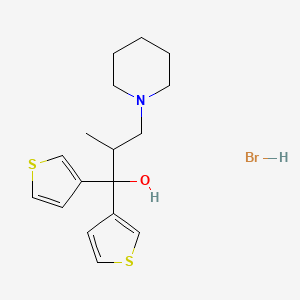


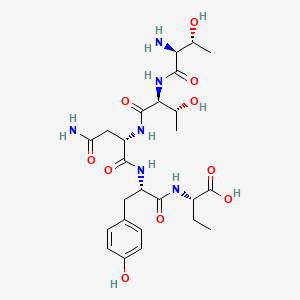
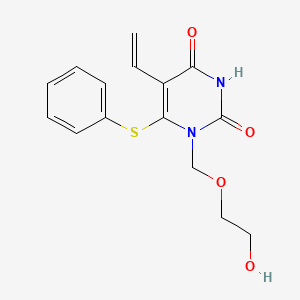
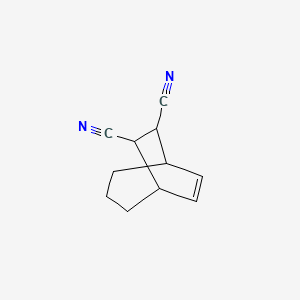
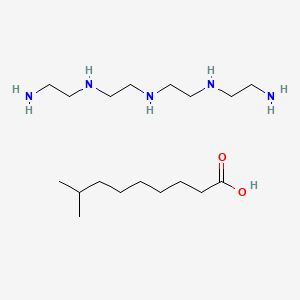


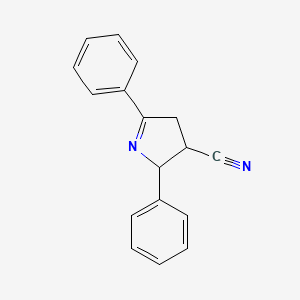
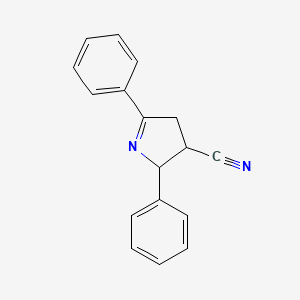
![6,10-dimethyl-2,4,6,10,12-pentazatricyclo[7.3.0.03,7]dodeca-1,3(7),4,8,11-pentaene](/img/structure/B12804022.png)
